Flavanomarein

Descripción

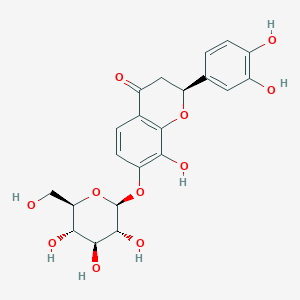

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2/t14-,15+,16+,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGOLFCPSUVVHX-RTHJTPBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973292 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-38-8 | |

| Record name | Flavanomarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanomarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-8-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Distribution in Botanical Sources

Impact of Seed Provenance and Habitat

Research on Coreopsis tinctoria has demonstrated that the geographical origin of the seeds (provenance) significantly impacts the chemical composition of the plant, including its flavanomarein content. A study analyzing 23 batches of Snow Chrysanthemum from different seed provenances and habitats found that the total content of eight investigated compounds, including this compound, was notably higher in samples with seed provenance from Keliyang (Xinjiang, China) compared to five other provenances. mdpi.comsemanticscholar.org This suggests a strong genetic and/or environmental influence tied to the origin of the plant material on the accumulation of this compound. mdpi.comsemanticscholar.org

However, the study also indicated that while provenance had a clear effect, the specific planting habitat (in terms of altitude) did not show a consistent, direct correlation with the total content of these compounds. mdpi.com For instance, samples from a higher altitude habitat did not necessarily have higher concentrations than those from lower altitudes. mdpi.com

Variation Across Different Plant Developmental Stages

The accumulation of flavonoids, including by extension this compound, can vary throughout the life cycle of a plant. Studies on Coreopsis tinctoria have shown that the total flavonoid content differs significantly at various growth stages. researchgate.net One study found that the total flavonoid content in Coreopsis tinctoria was highest during the bud stage, with concentrations ranging from 12.57% to 13.73%. researchgate.net This indicates that the developmental phase is a critical factor determining the concentration of these compounds.

Below is an interactive table summarizing the findings on this compound content in Coreopsis tinctoria from various provenances.

| Sample No. | Seed Provenance | Habitat | This compound (mg/g) | Marein (mg/g) | Total of 8 Compounds (mg/g) |

| 1 | Keliyang, Xinjiang | Keliyang, Xinjiang | 40.73 | 46.22 | 136.38 |

| 2 | Keliyang, Xinjiang | Minfeng, Xinjiang | 36.63 | 42.17 | 122.95 |

| 3 | Keliyang, Xinjiang | Pishan, Xinjiang | 33.51 | 38.99 | 114.39 |

| 4 | Keliyang, Xinjiang | IMPLAD, Beijing | 34.29 | 39.52 | 115.99 |

| 5 | Luonan, Shaanxi | Luonan, Shaanxi | 22.86 | 23.95 | 73.99 |

| 6 | Anguo, Hebei | Anguo, Hebei | 28.52 | 31.84 | 98.39 |

| 7 | Bozhou, Anhui | Bozhou, Anhui | 28.91 | 32.11 | 96.67 |

| 8 | Yuxi, Yunnan | Yuxi, Yunnan | 29.35 | 31.57 | 94.88 |

| 9 | Kunming, Yunnan | Kunming, Yunnan | 31.48 | 35.88 | 108.97 |

Data sourced from a study on 23 batches of Snow Chrysanthemum. The table presents a selection of these results for illustrative purposes. mdpi.com

Biosynthesis and Biotransformation of Flavanomarein

De Novo Biosynthesis Pathway of Flavanomarein

The de novo synthesis of this compound, a flavanone (B1672756) glycoside, is an intricate process that originates from primary metabolism and branches into the specialized flavonoid biosynthetic pathway. uniprot.orgnih.gov This pathway involves a series of enzymatic reactions that build the characteristic flavanone core structure, which is then further modified to yield the final compound.

The journey to this compound begins within the broader phenylpropanoid pathway, a central route in plants for synthesizing a vast array of phenolic compounds. nih.govulisboa.ptmdpi.com This foundational pathway utilizes the aromatic amino acid phenylalanine, which is itself derived from the shikimate pathway. ulisboa.pt The first committed step of phenylpropanoid metabolism is the deamination of phenylalanine by the enzyme Phenylalanine ammonia-lyase (PAL) to form cinnamic acid. ulisboa.pt Subsequent hydroxylations and activation by CoA ligase lead to the formation of 4-coumaroyl-CoA, a critical precursor molecule that serves as the entry point into the flavonoid-specific branch of the pathway. nih.govmdpi.comfrontiersin.org

The first step unique to flavonoid biosynthesis is the formation of a chalcone (B49325) scaffold. nih.gov This is accomplished by the enzyme Chalcone Synthase (CHS). wikipedia.orgnih.gov CHS catalyzes a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, which are derived from primary carbohydrate metabolism. mdpi.commdpi.com This reaction forms a linear tetraketide intermediate that then undergoes an intramolecular Claisen condensation to cyclize and form the A-ring, yielding a 2',4,4',6'-tetrahydroxychalcone, also known as naringenin (B18129) chalcone. mdpi.comnih.gov The specific chalcone precursor to this compound is known as marein. mdpi.comtandfonline.com

Two key enzymes are indispensable for the creation of the flavanone skeleton: Chalcone Synthase (CHS) and Chalcone Isomerase (CHI). mdpi.com

Chalcone Synthase (CHS) (EC 2.3.1.74): As the gatekeeper enzyme for flavonoid biosynthesis, CHS constructs the C15 chalcone backbone from p-coumaroyl-CoA and malonyl-CoA precursors. wikipedia.orgmdpi.com It represents the branching point from general phenylpropanoid metabolism to the flavonoid-specific pathway. mdpi.com

Chalcone Isomerase (CHI) (EC 5.5.1.6): Following the synthesis of the chalcone, CHI catalyzes the stereospecific intramolecular cyclization of the C-ring. frontiersin.orgwikipedia.org This reaction converts the open-chain chalcone into the tricyclic flavanone structure. uniprot.org While this cyclization can occur spontaneously, CHI dramatically increases the reaction rate by a factor of 10^7. mdpi.com This enzymatic step is crucial for producing (2S)-flavanones, the common configuration in plants. mdpi.comwikipedia.org

Table 1: Key Enzymes in the De Novo Biosynthesis of this compound

| Enzyme | EC Number | Role in Biosynthesis |

| Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Catalyzes the first step of the phenylpropanoid pathway, converting Phenylalanine to Cinnamic acid. ulisboa.pt |

| Chalcone Synthase (CHS) | 2.3.1.74 | Catalyzes the first committed step of flavonoid biosynthesis, forming the chalcone scaffold from CoA precursors. nih.govwikipedia.org |

| Chalcone Isomerase (CHI) | 5.5.1.6 | Catalyzes the stereospecific cyclization of the chalcone into the flavanone core structure. uniprot.orgwikipedia.org |

| UDP-glycosyltransferase (UGT) | 2.4.1.- | Transfers a sugar moiety (glucose) to the flavanone aglycone to form the final glycoside, this compound. naturalproducts.net |

The flavanone structure formed by CHI is not the final molecule. It undergoes post-synthetic modifications, the most critical of which for this compound is glycosylation. naturalproducts.netnih.gov this compound is specifically a flavonoid-7-O-glycoside. naturalproducts.net This means a glucose molecule is attached to the hydroxyl group at the 7th carbon position of the flavanone A-ring. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which uses UDP-glucose as the sugar donor. Glycosylation significantly increases the water solubility and stability of the flavonoid compound. scbt.com

The direct precursor to this compound, before the addition of the sugar molecule, is its aglycone. This aglycone has been identified as Isookanin (B600519) (also known as butin (B190712) or 3',4',7-trihydroxyflavanone). mdpi.comresearchgate.net Studies have confirmed that Isookanin is the aglycone of this compound. mdpi.com Therefore, the biosynthesis proceeds by first creating Isookanin, which is then glycosylated at the 7-position to yield this compound. researchgate.netsaas.sh.cn

Metabolic Profiling and Biotransformation Pathways

Once synthesized or consumed, this compound undergoes extensive biotransformation. Studies on the metabolism of this compound have been conducted to understand its fate in vivo. nih.govresearchgate.net Research using ultra-high-performance liquid chromatography coupled with mass spectrometry has identified numerous metabolites in biological samples like plasma, urine, and feces after administration of this compound. nih.gov

A systematic study identified a total of 12 metabolites following oral administration and 15 metabolites after injection. nih.govresearchgate.net The identified metabolic pathways are diverse and include reactions such as acetylation, hydroxylation, glucuronidation, methylation, and dehydrogenation. nih.govresearchgate.net These transformations are typical for flavonoids and are part of the body's process to increase their polarity and facilitate excretion. In vitro experiments using rat liver microsomes have further confirmed these metabolic pathways and indicated that this compound has good metabolic stability in the liver. nih.gov

Table 2: Identified Biotransformation Pathways of this compound

| Metabolic Pathway | Description |

| Acetylation | The addition of an acetyl group to the molecule. nih.govresearchgate.net |

| Hydroxylation | The introduction of one or more hydroxyl (-OH) groups. nih.govresearchgate.net |

| Glucuronidation | The conjugation with glucuronic acid, a major pathway for increasing water solubility and excretion. nih.govresearchgate.net |

| Methylation | The addition of a methyl (-CH3) group, often to a hydroxyl group. nih.govresearchgate.net |

| Dehydrogenation | The removal of hydrogen atoms, potentially leading to the formation of a double bond. nih.govresearchgate.net |

In Vivo Metabolism Studies in Biological Samples (e.g., Plasma, Urine, Feces)

To understand the metabolic fate of this compound, researchers have conducted studies involving its administration to animal models, followed by the analysis of various biological samples. In a comprehensive study, after oral and intravenous administration of this compound to rats, samples of their plasma, urine, and feces were collected and analyzed. nih.govresearchgate.net This analysis was performed using advanced techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS). nih.govresearchgate.net

The results showed that this compound and its metabolites are distributed across these biological matrices. nih.gov Following oral administration, a total of 12 metabolites were identified across the samples, whereas injection led to the detection of 15 metabolites. nih.govresearchgate.net The presence of metabolites in plasma, urine, and feces confirms that the compound is absorbed and undergoes extensive biotransformation before being excreted. nih.gov

Identification of this compound Metabolites

The in vivo studies successfully identified several metabolites of this compound. These metabolites are the result of various biochemical reactions occurring in the body. The parent compound, this compound, was detected along with its metabolic products in plasma, urine, and feces. nih.govresearchgate.net

A total of 12 distinct metabolites were identified after oral intake, while 15 were found after injection, indicating different metabolic pathways depending on the route of administration. nih.gov These metabolites are products of phase I and phase II metabolic reactions.

Table 1: Identified Metabolites of this compound (This table is generated based on descriptive findings. Specific metabolite names were not fully available in the provided search results, so the table reflects the types of transformations observed.)

| Metabolite Type | Transformation | Biological Sample |

| Acetylated Metabolite | Acetylation | Plasma, Urine, Feces |

| Hydroxylated Metabolite | Hydroxylation | Plasma, Urine, Feces |

| Glucuronidated Metabolite | Glucuronidation | Plasma, Urine, Feces |

| Methylated Metabolite | Methylation | Plasma, Urine, Feces |

| Dehydrogenated Metabolite | Dehydrogenation | Plasma, Urine, Feces |

Characterization of Metabolic Transformations (e.g., Acetylation, Hydroxylation, Glucuronidation, Methylation, Dehydrogenation)

The biotransformation of this compound involves several key metabolic reactions. These processes modify the structure of the compound, generally to increase its water solubility and facilitate its excretion from the body. The primary metabolic pathways identified for this compound include:

Acetylation: The addition of an acetyl group.

Hydroxylation: The introduction of a hydroxyl group (-OH).

Glucuronidation: The conjugation with glucuronic acid, a common phase II reaction.

Methylation: The addition of a methyl group (-CH3).

Dehydrogenation: The removal of hydrogen atoms. nih.gov

These transformations account for the variety of metabolites detected in biological samples. nih.govresearchgate.net For instance, a metabolite identified as a glucuronidation product of this compound was detected in plasma, urine, and feces. researchgate.net Similarly, acetylated metabolites were also found, confirming these specific metabolic pathways. nih.govresearchgate.net

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomal Incubation)

The liver is a primary site for drug and xenobiotic metabolism. evotec.com To specifically investigate the role of the liver in this compound's biotransformation, in vitro studies using liver microsomes are employed. nih.govevotec.com Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.comif-pan.krakow.pl

In one such study, this compound was incubated with rat liver microsomes to assess its metabolic stability. nih.gov The results indicated that this compound has good metabolic stability in this system. nih.govresearchgate.net The study determined the liver extraction rate of this compound to be 0.08. nih.govresearchgate.netkisti.re.kr This low extraction rate suggests that the compound is not rapidly cleared by the liver, which aligns with its characterization as being stable in liver microsomes. nih.gov This in vitro experiment helped to confirm the metabolic patterns observed in the in vivo studies. nih.govresearchgate.net

Table 2: In Vitro Metabolic Stability of this compound

| Parameter | Value | Interpretation |

| Species | Rat | N/A |

| System | Liver Microsomes | In vitro model of liver metabolism |

| Liver Extraction Rate | 0.08 | Indicates good metabolic stability |

Molecular and Cellular Mechanisms of Action

Regulation of Intracellular Signaling Cascades

Flavanomarein has been shown to modulate several critical signaling pathways involved in cellular processes. Its influence is particularly noted in the activation of pro-survival pathways and the attenuation of inflammatory and fibrotic cascades.

Activation of the Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) Signaling Pathway

Research indicates that this compound can protect neuronal cells by upregulating the Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) signaling pathway. nih.gov This pathway is fundamental for regulating cell growth, proliferation, survival, and metabolism. sinobiological.comcellsignal.comgenome.jp

In studies using 6-hydroxydopamine (6-OHDA)-lesioned PC12 cells and primary cortical neurons as a model for oxidative stress-induced neurotoxicity, pretreatment with this compound led to a significant increase in cell viability and improved mitochondrial function. nih.gov Mechanistically, this compound was found to elevate the gene expression of the p85α subunit of PI3K and increase the phosphorylation level of AKT, a key downstream effector of PI3K. nih.gov The activation of AKT, in turn, influences a variety of downstream targets that mediate cell survival. cellsignal.comnih.gov For instance, this compound treatment increased the expression of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that this compound's protective effects are, at least in part, mediated by its ability to enhance the pro-survival signaling of the PI3K/AKT pathway. nih.gov

Attenuation of the Nuclear Factor Kappa B (NF-κB) Signaling Pathway

In conjunction with activating survival signals, this compound also mitigates inflammatory responses by attenuating the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its aberrant activation is linked to various pathological conditions. d-nb.infoaai.org

In the same neuronal cell model damaged by 6-OHDA, this compound was observed to reduce the nuclear translocation of the p65 subunit of NF-κB. nih.gov This is a critical step in NF-κB activation. By preventing p65 from moving into the nucleus, this compound effectively inhibits the transcription of pro-inflammatory genes. The study showed that this compound markedly reduced the gene expression of the pro-inflammatory cytokine tumor necrosis factor (TNF)-α. nih.gov This anti-inflammatory action is a key component of its neuroprotective effects. nih.govfrontiersin.org

Inhibition of the Spleen Tyrosine Kinase (Syk)/TGF-β1/Smad Signaling Pathway

This compound has been identified as an inhibitor of the epithelial-mesenchymal transition (EMT) in human proximal tubular epithelial cells (HK-2) stimulated by high glucose, a process relevant to diabetic nephropathy. researchgate.netnih.govnih.gov This inhibition is achieved through the modulation of the Spleen Tyrosine Kinase (Syk)/Transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. researchgate.netnih.govnih.gov

Syk, a non-receptor tyrosine kinase, acts as an upstream regulator in this cascade. researchgate.netfrontiersin.org Research has shown that this compound treatment suppresses the phosphorylation of Syk in high glucose-treated HK-2 cells. researchgate.netnih.gov This inhibition of Syk activity leads to the downstream suppression of TGF-β1 and its signaling mediators, the Smad proteins. Specifically, this compound treatment resulted in decreased expression of TGF-β1, Smad4, and phosphorylated Smad2. researchgate.netnih.gov By disrupting this pathway, this compound effectively counters the pro-fibrotic effects induced by high glucose, highlighting its potential in conditions characterized by tissue fibrosis. researchgate.netresearcherslinks.com

Direct Molecular Target Interactions

Beyond its influence on signaling pathways, the mechanisms of this compound are also defined by its direct binding to specific protein targets. Computational and experimental methods have been employed to identify and validate these interactions.

Elucidation of this compound Binding to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) has been predicted and validated as a direct molecular target of this compound. researchgate.netnih.govnih.gov This interaction is central to its ability to inhibit the Syk/TGF-β1/Smad pathway.

Molecular docking studies were performed to predict the binding interaction between this compound and Syk. These computational analyses identified a favorable binding affinity, with one study reporting a binding energy of –7.8 kcal/mol. researcherslinks.com To confirm this direct interaction, surface plasmon resonance (SPR) analysis was conducted, which provided experimental evidence of the specific binding between this compound and Syk. researchgate.netnih.gov The validation was further supported by experiments using a selective Syk inhibitor (BAY61-3606), which mimicked the effects of this compound on EMT marker proteins, thus confirming that Syk is a direct and functional target. nih.gov

Table 1: Molecular Docking and Validation of this compound-Syk Interaction

| Technique | Finding | Reference |

|---|---|---|

| Molecular Docking | Predicted strong binding affinity to Syk. | researchgate.netresearcherslinks.com |

| Binding Energy: -7.8 kcal/mol. | researcherslinks.com | |

| Surface Plasmon Resonance (SPR) | Confirmed direct, specific binding to Syk. | researchgate.netnih.gov |

| Inhibitor Comparison (BAY61-3606) | A selective Syk inhibitor replicated this compound's effects, validating Syk as a functional target. | nih.gov |

Identification and Validation of Other Predicted Protein Targets

To broaden the understanding of this compound's molecular interactions, reverse target screening methods have been utilized. researchgate.net Using software like Discovery Studio, potential target proteins for this compound were identified. researchgate.netnih.gov

A protein-protein interaction (PPI) network was constructed from these potential targets, which comprised 1254 nodes and 1463 edges, with 15 human seed proteins identified as primary candidates. researchgate.net Gene Ontology (GO) analysis of this network revealed enrichment in biological processes related to cell motility, consistent with this compound's observed effects on EMT. researchgate.net While Syk was the most likely direct target in the context of diabetic nephropathy, this network analysis suggests that this compound may interact with a wider array of proteins involved in various cellular functions. researchgate.netnih.gov The validation of these other predicted targets remains an area for future research, which could involve techniques like cellular thermal shift assays (CETSA) or further biophysical analyses to confirm direct binding and functional relevance. pelagobio.com

Table 2: Summary of Predicted Protein Targets and Network Analysis

| Analysis Method | Key Findings | Reference |

|---|---|---|

| Reverse Target Screening (Discovery Studio) | Identified a range of potential human protein targets for this compound. | researchgate.netnih.govnih.gov |

| Protein-Protein Interaction (PPI) Network | Constructed a network of 1254 nodes and 1463 edges based on predicted targets. | researchgate.net |

| Gene Ontology (GO) Analysis | The PPI network showed enrichment for proteins involved in "biological processes" like cell motility. | researchgate.net |

Cellular Protective Mechanisms Against Oxidative Stress and Damage

This compound demonstrates notable protective effects against cellular damage induced by oxidative stress through multiple pathways.

Modulation of Reactive Oxygen Species (ROS) and Free Radical Scavenging

This compound exhibits potent antioxidative properties, including the ability to scavenge free radicals. biocompare.comchemfaces.com This activity is crucial in mitigating the damaging effects of reactive oxygen species (ROS), which are highly reactive molecules that can lead to cellular injury if their levels become excessive. nih.govmdpi.com The free radical scavenging activity of this compound has been demonstrated in various studies. chemfaces.comptfarm.plresearchgate.net For instance, it has shown efficacy in scavenging DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radicals. nih.gov This direct scavenging of ROS helps to reduce oxidative stress and protect cellular components from damage. nih.govnih.gov

Preservation of Mitochondrial Membrane Potential (ΔΨm) and Function

Mitochondria are central to cellular metabolism and are also a primary site of ROS production. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. nih.govbiorxiv.org Studies have shown that this compound can protect against mitochondrial impairment. nih.gov In a study involving PC12 cells and primary cortical neurons subjected to 6-hydroxydopamine (6-OHDA)-induced oxidative stress, pretreatment with this compound significantly improved the mitochondrial membrane potential (ΔΨm). nih.gov This preservation of ΔΨm is vital for maintaining ATP production and preventing the release of pro-apoptotic factors from the mitochondria. nih.gov

| Cell Line | Inducer of Oxidative Stress | Effect of this compound | Reference |

|---|---|---|---|

| PC12 cells and primary cortical neurons | 6-hydroxydopamine (6-OHDA) | Improved mitochondrial membrane potential (ΔΨm) | nih.gov |

Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bcl-2, Bax, Cytochrome C)

Apoptosis, or programmed cell death, is a tightly regulated process involving a balance between pro-apoptotic and anti-apoptotic proteins, many of which belong to the Bcl-2 family. frontiersin.orgmdpi.com Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, a key step in initiating the apoptotic cascade, while anti-apoptotic proteins like Bcl-2 inhibit this process. frontiersin.orgrndsystems.comnih.gov

Research has indicated that this compound can modulate the expression of these critical proteins. In neuronal cells damaged by 6-OHDA, this compound treatment led to an elevation in the gene expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This upregulation of Bcl-2 can help to prevent the release of cytochrome c and subsequently inhibit apoptosis. frontiersin.orgembopress.org The interplay between Bcl-2 family members is crucial, as an increase in Bcl-2 can counteract the pro-apoptotic effects of Bax. frontiersin.org

| Protein | Function | Effect of this compound | Cell Model | Reference |

|---|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Elevated gene expression | 6-OHDA-lesioned PC12 cells and primary cortical neurons | nih.govresearchgate.net |

| Bax | Pro-apoptotic | (Counteracted by increased Bcl-2) | General apoptotic models | frontiersin.org |

| Cytochrome C | Pro-apoptotic (when released from mitochondria) | Release is inhibited by Bcl-2 | General apoptotic models | rndsystems.comnih.gov |

Effects on Specific Cellular Processes and Gene Expression

Beyond its general protective mechanisms, this compound has been shown to influence specific cellular processes and gene expression patterns.

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Tubular Cells

Epithelial-mesenchymal transition (EMT) is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, a process implicated in fibrosis. mdpi.com this compound has been found to inhibit high glucose-stimulated EMT in human proximal tubular epithelial cells (HK-2). researchgate.netnih.gov This inhibitory effect is mediated through the spleen tyrosine kinase (Syk)/TGF-β1/Smad signaling pathway. researchgate.netnih.govresearchgate.net Specifically, this compound was predicted to directly interact with and inhibit Syk, a key upstream regulator in this pathway. researchgate.netnih.gov By inhibiting Syk, this compound prevents the downstream signaling cascade that leads to EMT. researchgate.net

| Cell Line | Condition | Effect of this compound | Signaling Pathway | Reference |

|---|---|---|---|---|

| HK-2 (human proximal tubular epithelial cells) | High glucose stimulation | Inhibition of Epithelial-Mesenchymal Transition (EMT) | Syk/TGF-β1/Smad | researchgate.netnih.govresearchgate.net |

Promotion of Cell Proliferation in Specific Cell Lines

In addition to its protective and inhibitory effects, this compound has also been observed to promote cell proliferation in certain contexts. For instance, in high glucose-stimulated HK-2 cells, this compound not only inhibited EMT but also promoted cell proliferation. researchgate.netnih.gov This suggests a role for this compound in maintaining cell viability and encouraging growth under conditions that would otherwise be detrimental. Similarly, in PC12 cells, this compound alone was able to significantly improve cell viability. researchgate.net The promotion of cell proliferation appears to be a context-dependent effect, potentially contributing to tissue repair and regeneration. elifesciences.org

Modulation of Lipid Metabolism and Suppression of Lipogenesis

This compound, a major natural compound found in Coreopsis tinctoria Nutt, has demonstrated potential in modulating lipid metabolism. researchgate.net Research indicates that flavonoids, the class of compounds to which this compound belongs, can influence lipid levels and may reduce the risk of hyperlipidemia. researchgate.net While direct studies on this compound's impact on adipogenesis are emerging, related flavonoid compounds have been shown to inhibit lipid accumulation and the differentiation of preadipocytes into mature fat cells. mdpi.comjmb.or.kr This is often achieved by suppressing the expression of key adipogenic transcription factors. mdpi.comjmb.or.kr

The process of lipogenesis, the metabolic formation of fat, can be influenced by various flavonoids. frontiersin.org For instance, some flavonoids have been observed to reduce the accumulation of triglycerides in cell models by modulating the expression of genes involved in fat synthesis. frontiersin.org Although research on this compound is still developing, the broader family of flavonoids is known to impact pathways that regulate lipid metabolism, suggesting a potential mechanism for its action. researchgate.netfrontiersin.org

Table 1: Effects of Flavonoids on Lipid Metabolism

| Compound Class | Observed Effects | Key Genes/Proteins Modulated |

|---|---|---|

| Flavanones | Inhibition of adipocyte differentiation and lipid accumulation. mdpi.comnih.gov | PPARγ2, Adipogenic marker genes. mdpi.comnih.gov |

| Flavonoids (General) | Reduction in triglyceride accumulation, inhibition of adipogenesis. jmb.or.krfrontiersin.org | LXRα, SREBP-1c, PPARγ, C/EBPα, FAS, SCD-1, ACCα. frontiersin.org |

| Marein | Reduction of lipid levels. researchgate.net | PI3K/AKT/mTOR pathway. researchgate.net |

Impact on Pro-inflammatory Gene and Protein Expression (e.g., TNF-α, PKC-ζ, p65)

This compound has been shown to exert influence over inflammatory pathways. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) play a critical role in initiating and propagating inflammatory responses. mdpi.commdpi.com Flavonoids, in general, have been recognized for their ability to suppress pro-inflammatory signaling pathways. nih.gov

Research has demonstrated that certain flavonoids can inhibit the production of pro-inflammatory mediators. bmbreports.org For example, some flavonoids can block TNF-α-induced gene expression. bmbreports.org This is often achieved by inhibiting the activation of key signaling molecules like nuclear factor kappa B (NF-κB), of which p65 is a subunit. bmbreports.orgoncotarget.com The activation of Protein Kinase C (PKC) isoforms, such as PKC-ζ, is also implicated in signaling pathways that lead to the expression of pro-inflammatory genes. oncotarget.com While direct evidence for this compound's effect on PKC-ζ is still being investigated, the known anti-inflammatory properties of flavonoids suggest a potential role in modulating these pathways. nih.gov Studies on other flavonoids have shown that they can inhibit the phosphorylation and degradation of IκBα, a key step in the activation of the NF-κB pathway, thereby suppressing the expression of inflammatory genes. bmbreports.org

Table 2: this compound's Influence on Pro-inflammatory Markers

| Marker | Role in Inflammation | Observed Effect of Related Flavonoids |

|---|---|---|

| TNF-α | A primary pro-inflammatory cytokine that drives inflammatory responses. frontiersin.orgscielo.br | Inhibition of production and signaling. bmbreports.orgscielo.br |

| PKC-ζ | Involved in signaling pathways that lead to the expression of pro-inflammatory genes. oncotarget.com | Modulation of PKC-mediated pathways. oncotarget.com |

| p65 (NF-κB) | A key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govoncotarget.com | Inhibition of nuclear translocation and transcriptional activity. bmbreports.orgoncotarget.com |

Influence on Stress-Response Proteins (e.g., p-AMPK-α, acetyl-p53, Sirt1, ICAD)

This compound and related compounds have been found to modulate cellular stress-response pathways, which are crucial for maintaining cellular homeostasis. One of the key players in this network is AMP-activated protein kinase (AMPK), a central regulator of cellular energy. mdpi.com

Activation of AMPK can, in turn, influence the activity of Sirtuin 1 (Sirt1), a NAD+-dependent deacetylase. mdpi.comnih.gov There is a complex interplay between AMPK and Sirt1, with evidence suggesting a positive feedback loop where each can activate the other. mdpi.com Sirt1 is known to deacetylate various proteins, including the tumor suppressor p53. nih.govnih.gov Deacetylation of p53 by Sirt1 can modulate its transcriptional activity and influence processes like apoptosis. nih.gov Research indicates that the activation of the AMPK/Sirt1 axis can lead to the deacetylation of p53. nih.govnih.gov

Furthermore, the activation of AMPK and Sirt1 has been linked to the regulation of various cellular processes, including autophagy and responses to oxidative stress. mdpi.comimrpress.com While the direct interaction of this compound with ICAD (Inhibitor of Caspase-Activated DNase) is not extensively documented, the modulation of apoptosis-related proteins like p53 suggests a potential indirect influence.

Table 3: this compound's Effect on Stress-Response Proteins

| Protein | Function | Observed Modulation by Related Compounds |

|---|---|---|

| p-AMPK-α | A key sensor of cellular energy status, its phosphorylation signifies activation. mdpi.com | Activation of the AMPK signaling pathway. mdpi.comrsc.org |

| acetyl-p53 | Acetylated form of the p53 tumor suppressor protein, its levels are regulated by deacetylases like Sirt1. nih.govmdpi.com | Reduction in acetylation levels through Sirt1 activation. nih.govmdpi.com |

| Sirt1 | A NAD+-dependent deacetylase involved in various cellular processes, including stress responses and aging. mdpi.comimrpress.com | Activation, often in conjunction with AMPK. nih.govrsc.org |

| ICAD | An inhibitor of Caspase-Activated DNase, playing a role in the final stages of apoptosis. | Further research is needed to determine the direct effects of this compound. |

Synthetic Strategies and Chemical Derivatization of Flavanomarein

Methodologies for Total Synthesis of Flavanomarein

The total synthesis of flavanones like the aglycone of this compound (isokanin) is most commonly achieved through a well-established pathway commencing with chalcone (B49325) precursors. Chalcones, which are open-chain flavonoids, serve as key intermediates in the biosynthesis and chemical synthesis of flavanones. nih.govnih.govchemrevlett.com The general strategy involves two primary steps: the synthesis of a substituted 2'-hydroxychalcone (B22705), followed by its intramolecular cyclization to form the flavanone (B1672756) core.

A plausible retrosynthetic pathway for this compound (3',4',7,8-Tetrahydroxyflavanone-7-O-glucoside) would first involve a glycosylation step to attach the glucose moiety to the 7-hydroxy group of the aglycone, isokanin. The flavanone ring of isokanin can be retrosynthetically opened to a 2'-hydroxychalcone precursor through an intramolecular Michael-type addition. This chalcone is, in turn, derived from the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) and a protocatechualdehyde (3,4-dihydroxybenzaldehyde) derivative.

The key reactions in this synthetic approach are:

Claisen-Schmidt Condensation : This reaction involves the base- or acid-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form the chalcone backbone. mdpi.comresearchgate.net For this compound's aglycone, this would require an acetophenone with hydroxyl groups at the 2', 3', and 4' positions and a 3,4-dihydroxybenzaldehyde.

Intramolecular Cyclization (Oxidative Cyclization) : The synthesized 2'-hydroxychalcone undergoes an intramolecular conjugate addition, where the 2'-hydroxyl group attacks the α,β-unsaturated ketone system to form the heterocyclic C-ring characteristic of flavanones. rsc.orgnepjol.info This reaction can be promoted under various conditions, as detailed in the following section.

Glycosylation : The final step in the total synthesis of this compound would be the regioselective glycosylation at the C7-hydroxyl group of the isokanin aglycone.

While specific total synthesis of this compound is not extensively documented in dedicated literature, these established methodologies provide a clear and feasible route for its chemical construction.

Design and Synthesis of this compound Derivatives

The creation of this compound derivatives is essential for structure-activity relationship (SAR) studies and the development of analogues with improved properties. This is typically achieved by synthesizing the core flavanone structure from various chalcone precursors or by chemically modifying the flavanone skeleton itself.

The cyclization of 2'-hydroxychalcones is the cornerstone of flavanone synthesis, and various methods have been developed to facilitate this transformation. nih.gov The choice of method can influence reaction times, yields, and scalability.

Basic Catalysis : This is a common method where bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium acetate (B1210297) (NaOAc) are used to catalyze the ring closure. nih.govcore.ac.uk For instance, refluxing the chalcone precursor with sodium acetate in methanol (B129727) is an effective technique. nih.gov

Acid Catalysis : Acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and Lewis acids can also promote cyclization. rsc.orgnepjol.info Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones has been reported as a versatile method to produce flavanones in high yields under mild conditions. rsc.org

Photochemical Cyclization : As a milder alternative, photochemical activation can be employed. This method involves irradiating a solution of the chalcone, often in ethanol, at a specific wavelength (e.g., 419 nm) to induce cyclization. nih.gov However, the efficiency can be dependent on the irradiation wavelength. nih.gov

Microwave-Assisted Synthesis : To accelerate the reaction, microwave irradiation has been used. Acetic acid-mediated cyclization of 2'-hydroxychalcones under microwave conditions can produce flavanones in good yields within minutes, a significant improvement over conventional heating methods that may take days. nepjol.info

Enzymatic Cyclization : Biocatalytic methods using enzymes like laccase and chloroperoxidase offer an environmentally friendly approach. These reactions proceed under mild conditions in a buffer-ethanol mixture, using oxygen as the oxidant to yield the corresponding flavanone. benthamdirect.com

| Method | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Basic Catalysis | NaOAc in MeOH, reflux | Common, effective method for intramolecular Michael addition. | nih.gov |

| Photochemical | EtOH, 419 nm irradiation | Milder approach, but efficiency can be wavelength-dependent. | nih.gov |

| Acid Catalysis | Pd(II) catalyst, HCl | Versatile, high yields, compatible with various functional groups. | rsc.org |

| Microwave-Assisted | Acetic acid, microwave heating | Rapid synthesis (minutes vs. days), good to moderate yields. | nepjol.info |

| Enzymatic | Laccase/Chloroperoxidase, O₂ | Eco-friendly, proceeds at room temperature under mild conditions. | benthamdirect.com |

Structural diversification of the flavanone scaffold is crucial for tuning its biological and physicochemical properties. mdpi.com This can be achieved by introducing a variety of substituents onto the A and B aromatic rings or by modifying the core structure.

Key strategies include:

Varying Substitution on Aromatic Rings : The most straightforward approach is to use differently substituted 2'-hydroxyacetophenones and benzaldehydes in the initial Claisen-Schmidt condensation. This allows for the synthesis of a library of flavanones with diverse functional groups such as methoxy (B1213986) (-OCH₃), halogens (-Br, -Cl), and carboxyl (-COOH) groups at various positions. researchgate.netmdpi.com

Post-Synthesis Modification : Existing flavanone skeletons can be further modified. Common reactions include hydroxylation, methylation, prenylation, and halogenation to enhance properties like lipophilicity or metabolic stability. mdpi.commdpi.comscilit.com For example, introducing fluorine atoms can significantly alter the electronic properties and biological activity of the molecule. mdpi.com

Modification of the Heterocyclic C-Ring : While less common for flavanones, modifications to the C-ring, such as creating isoflavone (B191592) or neoflavonoid structures through isomerization, represent another avenue for diversification. researchgate.net

These strategies allow for the systematic exploration of the chemical space around the this compound structure, facilitating the discovery of new compounds with tailored activities.

Principles of Pharmacomodulation for Enhanced Bioactivity

Pharmacokinetics is the process of altering a known bioactive molecule's structure to design analogues with enhanced pharmacological activity, improved selectivity, or better pharmacokinetic profiles. ub.edubiomedres.us This principle has been successfully applied to the flavanone class to significantly boost their biological potential. researchgate.net

A key example is the enhancement of the anti-inflammatory activity of flavanones. A study involving a series of synthesized flavanone derivatives assessed their ability to inhibit nitric oxide (NO), an important inflammatory mediator. mdpi.comnih.gov The parent compound, pinocembrin, showed a high IC₅₀ value (203.60 µg/mL), indicating low activity. However, strategic modifications led to dramatic improvements:

Effect of B-Ring Substituents : The introduction of a carboxyl group at the 2'-position of the B-ring (2'-carboxyflavanone) or a bromo-substituent at the 4'-position (4'-bromo-5,7-dimethoxy-flavanone) resulted in compounds with significantly lower IC₅₀ values of 1.830 µg/mL and 1.030 µg/mL, respectively. mdpi.comnih.gov

Effect of A-Ring Substituents : The presence or absence of methoxy groups on the A-ring also impacted activity. The unsubstituted flavanone (IC₅₀ = 0.603 µg/mL) was found to be one of the most potent inhibitors in the series. mdpi.comnih.gov

These findings demonstrate that even subtle changes to the flavanone skeleton can lead to substantial gains in bioactivity. The structure-activity relationship (SAR) data suggests that for anti-inflammatory effects, factors like the planarity of the ring system and the specific substitution pattern on both the A and B rings are critical. mdpi.comub.edu This targeted approach of pharmacomodulation is a powerful tool for transforming natural compounds like this compound into promising candidates for drug development.

| Compound | Key Structural Features | Anti-Inflammatory Activity (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| Pinocembrin | 5,7-dihydroxyflavanone (Parent Compound) | 203.60 | mdpi.comnih.gov |

| Flavanone (4G) | Unsubstituted Flavanone | 0.603 | mdpi.comnih.gov |

| 2'-carboxy-5,7-dimethoxy-flavanone (4F) | -COOH at 2' (B-ring), -OCH₃ at 5,7 (A-ring) | 0.906 | mdpi.comnih.gov |

| 4'-bromo-5,7-dimethoxy-flavanone (4D) | -Br at 4' (B-ring), -OCH₃ at 5,7 (A-ring) | 1.030 | mdpi.comnih.gov |

| 2'-carboxyflavanone (4J) | -COOH at 2' (B-ring), Unsubstituted A-ring | 1.830 | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of Flavanomarein and Analogs

Empirical Structure-Activity Relationships in Vitro

The biological activity of flavonoids, including flavanomarein, is intricately linked to their structural features. Empirical studies have elucidated how modifications to the flavanoid skeleton can significantly impact their functional efficacy.

Impact of Hydroxyl Group Substitution Patterns on Biological Activity

The position and number of hydroxyl (-OH) groups on the flavonoid rings are critical determinants of their biological effects.

Antioxidant Activity: Research has consistently shown that the antioxidant properties of flavonoids are heavily influenced by the arrangement of hydroxyl groups. For instance, the presence of a hydroxyl group at the C3 position on the C ring is associated with outstanding antioxidant activity. nih.gov Flavonoids with hydroxyl groups at the R-6 and R-7 positions on the A ring exhibit antioxidant activity similar to or slightly higher than those without -OH groups in those positions. nih.gov The catechol structure (a 3,4-dihydroxyphenyl group) in the B-ring is a key feature for high antioxidant activity. mdpi.com The free 7-hydroxy group in the A-ring is also considered a key structure for enabling antioxidant activity, and its glycosylation can reduce this effect. mdpi.com

Cytotoxicity: The cytotoxic effects of flavonoids against cancer cells are also linked to hydroxylation patterns. For example, flavones with two hydroxyl groups in the A and C rings tend to exhibit stronger cytotoxicity than those with three. researchgate.net

Influence of Other Substituents on Functional Efficacy

Beyond hydroxyl groups, other chemical modifications can modulate the biological activity of this compound and its analogs.

Methoxy (B1213986) Groups: The substitution of hydroxyl groups with methoxy (-OCH3) groups can alter the biological profile. For example, the presence of a methoxy group at the 3'-position of a flavanone (B1672756) has been identified in naturally occurring analogs. nih.gov Methoxy substitution is a key area of focus in the structure-activity relationship studies of chalcones, a related class of compounds.

Halogen Groups: The introduction of halogen atoms, such as chlorine, can significantly increase the biological activity of a compound. eurochlor.org This is often attributed to an increase in lipophilicity, which can enhance absorption and interaction with proteins. eurochlor.org However, the effect is not always linear, and an optimal level of halogenation may exist for specific activities. eurochlor.org

Carboxyl Groups: While less commonly studied in the context of this compound itself, the substitution of a hydroxyl group in a carboxylic acid with other nucleophilic groups is a fundamental transformation in organic chemistry. libretexts.org This highlights the potential for creating a wide array of this compound derivatives with potentially novel biological activities.

Significance of Specific Structural Features

C2-C3 Double Bond: The double bond between carbons 2 and 3 in the C-ring is a crucial feature for many biological activities of flavonoids. researchgate.netalliedacademies.org Its presence, in conjugation with the 4-oxo group, contributes to a planar structure that can enhance interactions with biological targets. alliedacademies.org The reduction of this double bond, as seen in flavanones compared to flavones, often leads to a loss or significant decrease in certain inhibitory activities, such as against cyclooxygenase (COX) enzymes and protein kinases. alliedacademies.org However, for antiradical activity, the effect of the C2-C3 double bond can be complex and dependent on the polarity of the environment. nih.govresearchgate.net In some cases, its presence can weaken antiradical activity in polar phases. nih.govresearchgate.net

The following table summarizes the influence of various structural modifications on the biological activity of this compound analogs based on empirical in vitro data.

| Structural Modification | Position(s) | Effect on Biological Activity | Reference(s) |

| Hydroxyl Group | C3 | Outstanding antioxidant activity. | nih.gov |

| C7 (free) | Key for antioxidant activity. | mdpi.com | |

| C3', C4' (catechol) | Enhances antioxidant activity. | mdpi.com | |

| Methoxy Group | 3' | Modulates biological profile. | nih.gov |

| Halogen (e.g., Chlorine) | Various | Can increase biological activity, often by increasing lipophilicity. | eurochlor.org |

| C2-C3 Double Bond | C-ring | Crucial for many inhibitory activities (e.g., COX, protein kinases). Effect on antiradical activity is complex. | researchgate.netalliedacademies.orgnih.govresearchgate.net |

Computational and Theoretical Approaches to SAR

Computational chemistry provides powerful tools to understand the structure-activity relationships of molecules like this compound at an electronic and conformational level.

Quantum Chemical Studies on Electron Delocalization and Resonance Effects

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic properties of flavonoids and how they relate to their reactivity. nih.govmdpi.com

Electron Delocalization: The C2=C3 double bond allows for greater π-conjugation between the B and C rings, which is believed to contribute to higher inhibitory effects against certain enzymes. alliedacademies.org This extended conjugation can stabilize the molecule and its radical forms, influencing its antioxidant potential.

Resonance Effects: The distribution of electron density across the flavonoid skeleton, influenced by substituent groups, is a key factor in its chemical behavior. Quantum chemical calculations can model the electron-donating and electron-withdrawing nature of different parts of the molecule, providing insights into its interaction with biological targets. mdpi.com For example, studies have shown that the hydroxyl groups in different rings are variously affected by the C2=C3 double bond, with the 3-OH group being the most influenced. nih.gov

Analysis of Intramolecular Hydrogen Bonding Contributions

Intramolecular hydrogen bonds (IMHBs) play a significant role in determining the conformation and, consequently, the biological activity of flavonoids. nih.govnih.gov

Conformational Stability: IMHBs can lock the molecule into a more rigid conformation, which can be favorable for binding to a specific biological target. For instance, an IMHB between a 5-OH group and the 4-oxo group is a common feature in many flavonoids. Theoretical studies suggest that the disruption of these IMHBs can decrease molecular stability. nih.gov

The table below presents findings from computational and theoretical studies on this compound and related flavonoids.

| Computational Approach | Focus of Study | Key Findings | Reference(s) |

| Quantum Chemical (DFT) | Electron Delocalization & Resonance | The C2=C3 double bond enhances π-conjugation. The 3-OH group is significantly influenced by the C2=C3 double bond. | alliedacademies.orgnih.gov |

| Intramolecular Hydrogen Bonding Analysis | Conformational Stability & Reactivity | IMHBs contribute to conformational rigidity and stability. Disruption of IMHBs can alter hydrogen bonding potential. | nih.govnih.gov |

Advanced Analytical Methodologies for Flavanomarein Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Flavanomarein, enabling its separation from other phytochemicals present in plant extracts and biological samples.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used method for the quantification of this compound. researchgate.netresearchgate.net This technique relies on a stationary phase, typically a C18 column, and a mobile phase consisting of a gradient of an organic solvent (like acetonitrile or methanol) and acidified water. e-nps.or.krsemanticscholar.org The separation is based on the differential partitioning of the analyte between the two phases.

The DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously, which is crucial for both identifying and quantifying compounds. For flavonoids like this compound, chromatograms are often recorded at specific wavelengths, such as 280 nm and 340-380 nm, to maximize sensitivity and selectivity based on their UV-Vis absorption spectra. researchgate.netsemanticscholar.org The method is validated for several parameters to ensure its reliability and accuracy. e-nps.or.krsemanticscholar.org

| Validation Parameter | Typical Performance Metric | Significance |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 | Indicates a direct proportional relationship between detector response and compound concentration. |

| Limit of Detection (LOD) | 0.006–0.018 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.020–0.061 µg/mL | The lowest concentration of the analyte that can be accurately quantified. |

| Precision (RSD%) | < 2.5% | Measures the closeness of repeated measurements, indicating method reproducibility. |

| Accuracy (Recovery %) | 97–106% | Measures the closeness of the experimental value to the true value. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for this compound analysis. By utilizing columns with smaller particle sizes (<2 µm), UHPLC systems operate at higher pressures, leading to substantially improved resolution, shorter analysis times, and increased sensitivity. nih.govnih.gov These features are particularly advantageous when analyzing complex samples, such as plant extracts containing numerous structurally similar flavonoids or biological fluids where this compound metabolites need to be resolved from the parent compound. nih.govjapsonline.com The enhanced separation efficiency of UHPLC is crucial for accurately identifying and quantifying isomeric compounds, which can be challenging with standard HPLC methods. mdpi.com

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound. When coupled with a chromatographic system (LC-MS), it provides data on the molecular weight and elemental composition, and through tandem MS (MS/MS), it reveals detailed structural information via fragmentation analysis. sciopen.com

ESI-QTOF-MS/MS is a powerful technique for the comprehensive analysis of this compound. nih.gov Electrospray ionization (ESI) is a soft ionization method that generates intact molecular ions, typically protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. Analysis is often performed in negative ion mode for phenolic compounds like this compound. nih.gov

The Quadrupole Time-of-Flight (QTOF) analyzer offers high mass resolution and accuracy (typically < 5 ppm), allowing for the determination of the precise elemental composition of the parent ion and its fragments. nih.govmdpi.com This high level of accuracy is critical for distinguishing between compounds with similar nominal masses and for confirming the identity of this compound (C₂₁H₂₂O₁₁) and its metabolites in complex biological samples. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is used to fragment the isolated molecular ion of this compound and analyze the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For a flavonoid O-glycoside like this compound, the most characteristic initial fragmentation is the cleavage of the glycosidic bond. mdpi.com This results in a neutral loss of the sugar moiety (162.0528 Da for a hexose like glucose) and the formation of an aglycone fragment ion.

Subsequent fragmentation of the aglycone occurs through characteristic pathways for flavonoids, including retro-Diels-Alder (RDA) reactions that cleave the C-ring, and losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.govpreprints.org Analyzing these specific fragmentation pathways allows for the unambiguous structural confirmation of this compound and the identification of its metabolites, which may involve modifications such as glucuronidation, methylation, or hydroxylation. nih.govmdpi.com

| Ion Type | m/z (Negative Mode) | Formula | Description |

|---|---|---|---|

| [M-H]⁻ | 449.1089 | C₂₁H₂₁O₁₁⁻ | Deprotonated molecular ion of this compound. |

| [M-H-Glucose]⁻ | 287.0561 | C₁₅H₁₁O₆⁻ | Aglycone ion (Isookanin) formed by the neutral loss of the glucose moiety (-162.0528 Da). |

| [Aglycone-H-CO]⁻ | 259.0612 | C₁₄H₁₁O₅⁻ | Loss of carbon monoxide (-28.0 Da) from the aglycone. |

| RDA Fragment | 151.0037 | C₇H₃O₄⁻ | Fragment from retro-Diels-Alder (RDA) cleavage of the C-ring, corresponding to the B-ring fragment. |

| RDA Fragment | 135.0451 | C₈H₇O₂⁻ | Fragment from retro-Diels-Alder (RDA) cleavage of the C-ring, corresponding to the A-ring fragment. |

Biophysical Techniques for Molecular Interaction Analysis

Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. While specific studies on this compound are emerging, the application of biophysical techniques to related flavonoids and aurones provides a framework for how such investigations are conducted. mdpi.commdpi.com These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Techniques such as fluorescence spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are commonly used to study the interactions between small molecules and proteins. mdpi.com For example, molecular docking and dynamics simulations can predict and analyze the binding modes of aurones with protein targets, identifying key interactions with catalytic residues. mdpi.comnih.gov These computational approaches, combined with experimental biophysical data, provide a detailed picture of the molecular recognition process.

| Technique | Principle | Information Obtained | Application to this compound Research |

|---|---|---|---|

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein upon ligand binding. | Binding affinity (Kb), number of binding sites (n), binding mechanism. | To study the interaction of this compound with proteins like serum albumin or target enzymes. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein. | Binding kinetics (ka, kd), binding affinity (KD). | To obtain real-time kinetic data on the formation and dissociation of the this compound-protein complex. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | To provide a complete thermodynamic profile of the binding interaction between this compound and a target molecule. |

| Molecular Docking | Computational simulation of the binding of a ligand to the active site of a receptor. | Preferred binding pose, binding energy, key interacting residues. | To predict and rationalize the interaction of this compound with the active site of enzymes or receptors. |

Surface Plasmon Resonance (SPR) for Ligand-Protein Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the real-time binding kinetics between a ligand, such as this compound, and a protein immobilized on a sensor surface. This methodology provides quantitative data on association and dissociation rates, as well as binding affinity.

In a study investigating the effects of this compound on diabetic nephropathy, SPR analysis was employed to confirm the direct binding of this compound to its predicted target, spleen tyrosine kinase (Syk). researchgate.netnih.gov Recombinant human Syk protein was immobilized on a CM5 sensor chip, and various concentrations of this compound were passed over the surface. The resulting sensorgrams demonstrated a concentration-dependent binding interaction, allowing for the calculation of kinetic parameters. nih.govresearchgate.net This direct biophysical evidence is crucial for validating targets identified through computational methods. researchgate.netnih.govmdpi.com

Table 1: SPR Analysis of this compound-Syk Interaction

| Parameter | Description | Value | Source |

|---|---|---|---|

| Analyte | This compound | - | nih.gov |

| Ligand | Recombinant Human Spleen Tyrosine Kinase (Syk) | >95.0% purity | nih.gov |

| Instrument | Biacore T200 | - | nih.gov |

| Sensor Chip | CM5 | - | nih.gov |

| This compound Concentrations | 6.25, 12.5, 25, 50, 100, and 200 µM | - | researchgate.net |

| Result | Confirmed direct, concentration-dependent binding | - | nih.govresearchgate.net |

Molecular Docking and Dynamics Simulations for Receptor Interaction Modeling

Computational approaches like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the interaction between this compound and its protein targets at an atomic level. researchgate.net

Molecular docking studies have been used to predict the binding pose and affinity of this compound within the active site of specific proteins. For instance, in silico docking predicted that this compound binds directly within the binding pocket of spleen tyrosine kinase (Syk). researchgate.netnih.gov The CDOCKER program, utilizing the CHARMm force field, calculated a high binding energy score for this interaction (−75.1069 kcal/mol), which was more favorable than that of an endogenous ligand (−57.4404 kcal/mol). nih.govresearchgate.net These models identified key amino acid residues, such as Lys458, Asn499, Asp512, Leu453, and Glu452, as being critical for forming hydrogen bonds and stabilizing the this compound-Syk complex. nih.gov

Other docking studies have explored this compound's potential as an inhibitor for different targets. Research on SARS-CoV-2 proteins showed that this compound could bind to the spike protein and the ACE2 receptor with binding energies of -8.9 and -9.4 kcal/mol, respectively. vjst.vn Another study reported a docking score of -8.0 kcal/mol against the main protease (Mpro) of SARS-CoV-2. nih.gov

Molecular dynamics simulations further refine these static models by simulating the movement of the protein-ligand complex over time in a solvated environment. researchgate.netnih.gov These simulations confirmed the stability of the this compound-Syk complex, showing that the interaction reaches an equilibrium state and remains stable. researchgate.netnih.gov Analysis of the simulation trajectory, including root-mean-square deviation (RMSD), provided insights into the dynamic stability of the binding. nih.govresearchgate.net

Table 2: Molecular Docking Parameters for this compound

| Target Protein | Docking Program/Force Field | Binding Energy (kcal/mol) | Interacting Residues | Source |

|---|---|---|---|---|

| Spleen Tyrosine Kinase (Syk) | Discovery Studio (CDOCKER) | -75.1069 | Lys458, Asn499, Asp512, Leu453, Glu452 | nih.gov |

| SARS-CoV-2 Spike Protein | - | -8.9 | - | vjst.vn |

| Human ACE2 Receptor | - | -9.4 | - | vjst.vn |

| SARS-CoV-2 Main Protease (Mpro) | AutoDock Vina | -8.0 | T29, T190, Q192, Q189, R188 | nih.gov |

Cell-Based and Biochemical Assays for Functional Characterization

Following biophysical and computational analysis, cell-based and biochemical assays are essential for determining the functional consequences of this compound's interactions within a biological system.

Western Blotting for Protein Expression and Phosphorylation State Analysis

Western blotting is a widely used technique to measure changes in the expression levels and phosphorylation status of specific proteins in response to treatment with this compound.

In studies on diabetic nephropathy using human proximal tubular epithelial (HK-2) cells, this compound was shown to reverse high glucose-induced changes in epithelial-mesenchymal transition (EMT) markers. nih.gov Western blot analysis revealed that this compound treatment enhanced the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers α-SMA, Vimentin, and fibronectin (FN). nih.gov Furthermore, it was demonstrated that this compound inhibits the activation of the TGF-β1/Smad pathway by suppressing the phosphorylation of Syk and the downstream mediator Smad2. nih.gov

In neuronal cell models, this compound has also been shown to modulate key signaling and apoptosis-related proteins. In 6-hydroxydopamine (6-OHDA)-treated PC12 cells, this compound rescued the suppression of Bcl-2 expression and AKT phosphorylation. researchgate.net Similarly, in a model of lipopolysaccharide (LPS)-induced neuroinflammation, this compound protected HT22 neuronal cells by modulating apoptosis-related proteins; it decreased the expression of cleaved Caspase-3 and Bax while increasing the expression of the anti-apoptotic protein Bcl-2. fao.org

Table 3: Proteins Modulated by this compound Detected by Western Blot

| Cell Line | Condition | Protein | Effect of this compound | Source |

|---|---|---|---|---|

| HK-2 | High Glucose | E-cadherin | Increased | nih.gov |

| HK-2 | High Glucose | α-SMA, Vimentin, FN | Decreased | nih.gov |

| HK-2 | High Glucose | p-Syk, p-Smad2 | Decreased | nih.gov |

| PC12 | 6-OHDA | p-AKT, Bcl-2 | Increased/Rescued | researchgate.net |

| HT22 | Conditioned Medium (LPS-BV2) | Cleaved Caspase-3, Bax | Decreased | fao.org |

| HT22 | Conditioned Medium (LPS-BV2) | Bcl-2 | Increased | fao.org |

Gene Expression Profiling (e.g., RT-qPCR)

Real-time quantitative polymerase chain reaction (RT-qPCR) is used to quantify changes in messenger RNA (mRNA) levels, providing insight into how this compound regulates gene expression. Research has shown that this compound can modulate the expression of genes involved in inflammation and cell signaling. researchgate.net For example, in PC12 cells, RT-qPCR was used to analyze the mRNA levels of genes related to inflammatory responses and the PI3K signaling pathway following treatment with this compound. researchgate.net In studies of wound healing, an extract containing this compound was found to significantly up-regulate the gene expression of fibronectin, a key component of the extracellular matrix. mdpi.com

Cellular Viability and Apoptosis Assays

Assays that measure cellular viability and apoptosis are fundamental to understanding the cytoprotective or cytotoxic effects of this compound.

The MTS assay has been used to assess the impact of this compound on the viability of HK-2 kidney cells. nih.gov In the presence of high glucose, which decreases cell viability, treatment with this compound induced a marked dose-dependent increase in cell viability. nih.gov This suggests a protective effect against high glucose-induced cellular stress. Similarly, this compound has been shown to protect PC12 and primary cortical neurons from oxidative stress damage induced by 6-OHDA. researchgate.netmdpi.com

The induction of apoptosis is another key functional outcome. Extracts of Coreopsis tinctoria, which are rich in this compound, have been found to kill pancreatic tumor cells by inducing apoptosis. mdpi.com Apoptosis can be quantified by measuring the activity of key executioner enzymes like caspase-3 or by using flow cytometry to detect markers of apoptotic cells. mdpi.com In a neuroinflammation model, this compound's protective effect on HT22 cells was linked to the inhibition of apoptosis, as evidenced by changes in apoptosis-related proteins like cleaved Caspase-3. fao.org

Specific Biochemical Assays for Enzyme Activity and Biomarkers (e.g., Griess Test for Nitric Oxide)

Specific biochemical assays are employed to measure the functional effects of this compound on enzyme activities and the levels of specific biomarkers.

The Griess test, which measures nitrite levels, is commonly used to quantify the production of nitric oxide (NO), a key inflammatory mediator. This compound has demonstrated anti-inflammatory properties by suppressing NO production. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound was shown to inhibit the production of NO in a dose-dependent manner. nih.govscience.gov This inhibitory effect is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. nih.gov

Other enzymatic assays have also been utilized. For instance, the potential of this compound as an inhibitor of enzymes like pancreatic lipase and hyaluronidase has been investigated using specific in vitro activity assays. mdpi.comupm.edu.my These assays directly measure the ability of the compound to modulate the catalytic activity of a target enzyme, providing a quantitative measure of its inhibitory potency.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Spleen tyrosine kinase (Syk) |

| E-cadherin |

| α-SMA (alpha-Smooth Muscle Actin) |

| Vimentin |

| Fibronectin (FN) |

| TGF-β1 (Transforming growth factor beta 1) |

| Smad2 |

| Smad4 |

| p-Syk (Phosphorylated Spleen tyrosine kinase) |

| p-Smad2 (Phosphorylated Smad2) |

| AKT (Protein kinase B) |

| p-AKT (Phosphorylated AKT) |

| Bcl-2 (B-cell lymphoma 2) |

| Bax (Bcl-2-associated X protein) |

| Caspase-3 |

| 6-hydroxydopamine (6-OHDA) |

| Lipopolysaccharide (LPS) |

| Nitric Oxide (NO) |

| Pancreatic lipase |

| Hyaluronidase |

| Lysine (Lys) |

| Asparagine (Asn) |

| Aspartic acid (Asp) |

| Leucine (Leu) |

| Glutamic acid (Glu) |

| Threonine (Thr) |

| Glutamine (Gln) |

| Arginine (Arg) |

| ACE2 (Angiotensin-converting enzyme 2) |

| Mpro (Main protease) |

| PDGF (Platelet-derived growth factor) |

| KGF (Keratinocyte growth factor) |

| MMP-1 (Matrix metalloproteinase-1) |

Bioinformatics and In Silico Approaches for Systems Biology

The integration of bioinformatics and in silico methodologies has become a cornerstone of modern pharmacological research, offering powerful tools to unravel the complex mechanisms of action of natural compounds. nih.govresearchgate.netnih.govnih.govnih.gov Systems biology, which seeks to understand the intricate network of interactions within a biological system, heavily relies on computational approaches to analyze large datasets and generate predictive models. nih.govnih.govdrugtargetreview.commetabolomics.se In the context of this compound research, these advanced analytical techniques provide a framework for identifying its molecular targets and elucidating its biological functions from a holistic perspective. While specific in silico studies focusing exclusively on this compound are not extensively detailed in current literature, the methodologies described are standard for its chemical class, the flavonoids, and provide a clear roadmap for future research.

Ligand-Protein Inverse-Docking Algorithms for Target Prediction

A fundamental step in understanding the pharmacological profile of a bioactive compound like this compound is the identification of its direct molecular targets. Inverse-docking, an in silico technique, is instrumental in this process. biorxiv.orgscispace.com Unlike traditional molecular docking which screens a library of ligands against a known protein target, inverse docking screens a single ligand against a vast library of protein structures to predict potential binding partners. nih.govnih.govphytopharmajournal.comsemanticscholar.orgresearchgate.net

This approach is particularly valuable for natural products where the mechanism of action is often unknown. biorxiv.orgscispace.com The process involves computational algorithms that calculate the binding affinity and energy between the ligand (this compound) and various protein targets. nih.govnih.govnih.gov Factors such as hydrogen bonds, van der Waals forces, and electrostatic interactions are assessed to rank the most probable protein targets. nih.govphytopharmajournal.com Web-based tools like SwissTargetPrediction utilize the principle that structurally similar molecules often bind to similar protein targets to predict the biological targets of a query molecule. mdpi.com

Table 1: Illustrative Potential Protein Targets for Flavonoids Predicted by In Silico Methods

| Predicted Protein Target Class | Specific Examples | Potential Associated Function | Commonly Used Prediction Tools |

|---|---|---|---|

| Enzymes | Cyclooxygenase (COX), Lipoxygenase, Kinases, Lyases | Inflammation, Cell Signaling, Metabolism | SwissTargetPrediction, SEA, SuperPred |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Adrenergic Receptors | Neurotransmission, Cellular Communication | SwissTargetPrediction, GPCR-Pred |

| Ion Channels | Voltage-gated potassium channels, Calcium channels | Neuronal excitability, Muscle contraction | SwissTargetPrediction |

| Nuclear Receptors | Estrogen Receptors, Peroxisome Proliferator-Activated Receptors (PPAR) | Gene expression, Metabolism | SwissTargetPrediction, NurRePred |

This table is illustrative and based on general findings for flavonoids, the chemical class to which this compound belongs. Specific target predictions for this compound would require dedicated in silico studies.

Construction and Analysis of Protein-Protein Interaction (PPI) Networks